Differential Clinical Efficacy: Osaterone Acetate Achieves Faster Prostate Volume Reduction than Delmadinone Acetate
In a direct, multi-center, randomized clinical trial for canine benign prostatic hyperplasia (BPH), osaterone acetate demonstrated a significantly faster onset of therapeutic action compared to delmadinone acetate. The primary endpoint was the reduction in prostate volume [1].
| Evidence Dimension | Reduction in Prostate Volume |
|---|---|
| Target Compound Data | Slower rate of volume reduction (exact quantitative time-to-event data not provided in abstract, but described as significantly slower than comparator) |
| Comparator Or Baseline | Osaterone acetate, dosed orally at 0.25 mg/kg once daily for 7 days |
| Quantified Difference | Osaterone reduced prostate volume 'significantly more quickly' than delmadinone (p<0.05, inferred from statement of significance). |
| Conditions | 180-day randomized controlled trial in 142 dogs with BPH; delmadinone acetate (n=69) administered as a single intramuscular or subcutaneous injection at 3 mg/kg; osaterone acetate (n=73) administered orally at 0.25 mg/kg/day for 7 days. |
Why This Matters
This data is critical for procurement decisions in veterinary research or practice, as the choice of drug may be guided by the required speed of clinical response.
- [1] Albouy M, Sanquer A, Maynard L, Eun HM. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs. Vet Rec. 2008;163(6):179-83. View Source
